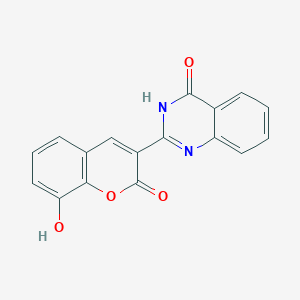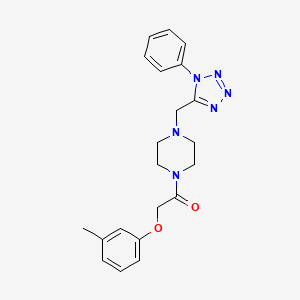![molecular formula C18H20N4O B2394057 (Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide CAS No. 377765-25-8](/img/structure/B2394057.png)
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a type of acrylamide, which is an organic compound with the chemical formula CH2=CHC(O)NH2 . Acrylamides are typically white, odorless solids that are soluble in water and several organic solvents .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide and poly(prop-2-enamide-sodium 2-acrylamido-2-methyl propane sulphonate-ethenyl ethanoate) have been synthesized through various methods .Aplicaciones Científicas De Investigación
- Application : CP4 and its counterpart CP5 have been evaluated as additives in water-based drilling fluids. These copolymers enhance mud viscosity and exhibit thermal resistance and salt tolerance. CP4 significantly reduces fluid loss, providing better control under high-temperature, high-pressure conditions .
- Application : Researchers explore CP4 derivatives for potential drug development. By modifying the side groups, they aim to create novel molecules with therapeutic properties .
Drilling Fluid Additive
Pharmacological Research
Polyelectrolyte Applications
Mecanismo De Acción
Target of Action
The compound, also known as PD-168393, primarily targets the Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src . These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and differentiation.
Mode of Action
PD-168393 acts as an inhibitor of the EGFR and Proto-oncogene tyrosine-protein kinase Src . By binding to these receptors, it prevents the activation of downstream signaling pathways, thereby inhibiting processes such as cell proliferation and survival.
Result of Action
The inhibition of EGFR and Proto-oncogene tyrosine-protein kinase Src by PD-168393 can lead to a decrease in cell proliferation and survival, potentially making it useful in the treatment of cancers where these proteins are overactive .
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-4-22(5-2)18-14(10-15(11-19)17(20)23)9-13-7-6-12(3)8-16(13)21-18/h6-10H,4-5H2,1-3H3,(H2,20,23)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPLOYPHKMSNCI-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)C=C(C#N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=C(C=C2C=CC(=CC2=N1)C)/C=C(/C#N)\C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-{[3-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2393974.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2393975.png)
![2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide](/img/structure/B2393977.png)


![Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2393982.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)


![N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B2393993.png)
![(5-Chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)